molecular formula C17H16ClN3O B4633288 3-(4-CHLOROPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE

3-(4-CHLOROPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE

Cat. No.: B4633288
M. Wt: 313.8 g/mol
InChI Key: QSQVTXDFCUNRLU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,5-dimethyl-6-(prop-2-en-1-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is known for its biological and pharmacological activities.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-2,5-dimethyl-6-(prop-2-en-1-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring. Subsequent alkylation and cyclization steps lead to the formation of the pyrazolo[1,5-a]pyrimidine core. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-2,5-dimethyl-6-(prop-2-en-1-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety, depending on the reagents and conditions used.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with desired properties.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

    Medicine: Its pharmacological activities are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2,5-dimethyl-6-(prop-2-en-1-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-2,5-dimethyl-6-(prop-2-en-1-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-4-5-14-10(2)19-16-15(11(3)20-21(16)17(14)22)12-6-8-13(18)9-7-12/h4,6-9,20H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQVTXDFCUNRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=C(C(=O)N2N1)CC=C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-CHLOROPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
Reactant of Route 2
Reactant of Route 2
3-(4-CHLOROPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
Reactant of Route 3
Reactant of Route 3
3-(4-CHLOROPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
Reactant of Route 4
Reactant of Route 4
3-(4-CHLOROPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
Reactant of Route 5
Reactant of Route 5
3-(4-CHLOROPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
Reactant of Route 6
Reactant of Route 6
3-(4-CHLOROPHENYL)-2,5-DIMETHYL-6-(PROP-2-EN-1-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE

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